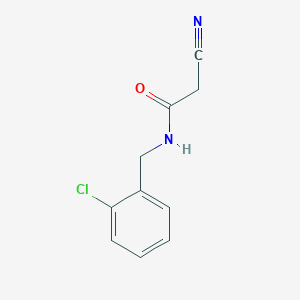

N-(2-chlorobenzyl)-2-cyanoacetamide

Vue d'ensemble

Description

N-(2-chlorobenzyl)-2-cyanoacetamide: is an organic compound that features a benzyl group substituted with a chlorine atom, a cyano group, and an acetamide group

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to interact with various targets, influencing a range of biological activities .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

N-(2-chlorobenzyl)-2-cyanoacetamide has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is crucial for the production of many important biomolecules, including vitamins and hormones. Inhibition of DXS can therefore have significant downstream effects .

Result of Action

The compound this compound has been found to inhibit the growth of Haemophilus influenzae, a common cause of bacterial infections in humans . This suggests that the compound may have potential antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-cyanoacetamide typically involves the reaction of 2-chlorobenzyl chloride with cyanoacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the cyanoacetamide acts as a nucleophile, attacking the electrophilic carbon of the 2-chlorobenzyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-chlorobenzyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).

Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Substituted benzyl derivatives.

Hydrolysis: Carboxamide or carboxylic acid derivatives.

Reduction: Benzylamine derivatives.

Applications De Recherche Scientifique

Chemistry: N-(2-chlorobenzyl)-2-cyanoacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial agent. It has shown inhibitory activity against certain bacterial enzymes, making it a candidate for the development of new antibiotics .

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments. Its versatility in chemical reactions makes it useful in various industrial applications.

Comparaison Avec Des Composés Similaires

N-(2-chlorobenzyl)-substituted hydroxamate: This compound also features a 2-chlorobenzyl group and has shown similar antimicrobial properties.

N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one: Another compound with a 2-chlorobenzyl group, used in anti-inflammatory drug discovery.

Uniqueness: N-(2-chlorobenzyl)-2-cyanoacetamide is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its cyano and acetamide groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Activité Biologique

N-(2-chlorobenzyl)-2-cyanoacetamide is an organic compound notable for its potential biological activities, including antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₈ClN₃O and a molecular weight of approximately 223.64 g/mol. The compound features a cyano group (-CN) and an amide group (-CONH₂) attached to a 2-chlorobenzyl ring, which contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Inhibition of DXS : The compound has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. This inhibition can disrupt essential cellular processes in bacteria.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including Haemophilus influenzae and strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA) .

Biological Activity Overview

Research has shown that this compound possesses several biological activities:

- Antimicrobial Properties : Effective against Gram-positive bacteria such as Staphylococcus aureus and MRSA, as well as some Gram-negative bacteria. It has also shown moderate effectiveness against yeast like Candida albicans .

- Potential Applications : The compound is being investigated for its potential as a new antibiotic agent due to its ability to inhibit bacterial growth effectively.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various chloroacetamides, including this compound. The results indicated that compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study confirmed that structural variations significantly influence biological activity .

Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis was conducted to assess the relationship between chemical structure and antimicrobial activity among substituted chloroacetamides. The findings suggested that specific substituents on the phenyl ring could enhance or reduce the compound's efficacy against different microbial strains. This analysis supports the development of more effective derivatives based on structural modifications .

Data Table: Biological Activity Summary

| Biological Activity | Target Pathogen | Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | High | Inhibition of DXS |

| Antimicrobial | Methicillin-resistant MRSA | High | Inhibition of DXS |

| Antimicrobial | Escherichia coli | Moderate | Disruption of cell wall synthesis |

| Antifungal | Candida albicans | Moderate | Unknown |

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRPXZYTBBNYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.